molecular formula C20H16N4O B2648599 N-benzyl-N-(cyanomethyl)-2-phenylpyrimidine-5-carboxamide CAS No. 1252301-80-6

N-benzyl-N-(cyanomethyl)-2-phenylpyrimidine-5-carboxamide

Cat. No. B2648599
CAS RN: 1252301-80-6
M. Wt: 328.375
InChI Key: FLMKYBMHIMJXRZ-UHFFFAOYSA-N
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Description

N-benzyl-N-(cyanomethyl)-2-phenylpyrimidine-5-carboxamide (BCPP) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry and material science. BCPP is a pyrimidine-based compound that has a benzyl and cyanomethyl group attached to its nitrogen atoms, making it a versatile molecule that can be modified for different purposes.

Mechanism of Action

The exact mechanism of action of N-benzyl-N-(cyanomethyl)-2-phenylpyrimidine-5-carboxamide is not fully understood, but it is believed to act by inhibiting enzymes involved in cellular processes such as DNA replication and protein synthesis. N-benzyl-N-(cyanomethyl)-2-phenylpyrimidine-5-carboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
N-benzyl-N-(cyanomethyl)-2-phenylpyrimidine-5-carboxamide has been shown to have a low toxicity profile and does not exhibit significant adverse effects on normal cells. However, it has been shown to induce oxidative stress in cancer cells, leading to their death. N-benzyl-N-(cyanomethyl)-2-phenylpyrimidine-5-carboxamide has also been shown to inhibit the growth of fungi by disrupting their cell wall synthesis.

Advantages and Limitations for Lab Experiments

N-benzyl-N-(cyanomethyl)-2-phenylpyrimidine-5-carboxamide is a versatile molecule that can be easily modified for different applications. It has a low toxicity profile and exhibits potent anticancer and antifungal activity. However, its mechanism of action is not fully understood, and further research is needed to elucidate its effects on normal cells.

Future Directions

There are several future directions for research on N-benzyl-N-(cyanomethyl)-2-phenylpyrimidine-5-carboxamide, including:
1. Investigating its potential use as a fluorescent probe for bioimaging.
2. Developing new derivatives of N-benzyl-N-(cyanomethyl)-2-phenylpyrimidine-5-carboxamide with improved anticancer and antifungal activity.
3. Studying its effects on other cellular processes, such as cell signaling and metabolism.
4. Investigating its potential use in material science, such as in the development of new polymers or coatings.

Synthesis Methods

The synthesis of N-benzyl-N-(cyanomethyl)-2-phenylpyrimidine-5-carboxamide involves several steps, including the condensation of benzylamine and malononitrile to form 2-benzyl-2-imidazoline, which is then reacted with ethyl acetoacetate to produce 2-benzyl-4-oxo-2-imidazoline. The final step involves the reaction of 2-benzyl-4-oxo-2-imidazoline with phenyl isocyanate to yield N-benzyl-N-(cyanomethyl)-2-phenylpyrimidine-5-carboxamide.

Scientific Research Applications

N-benzyl-N-(cyanomethyl)-2-phenylpyrimidine-5-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. N-benzyl-N-(cyanomethyl)-2-phenylpyrimidine-5-carboxamide has also been investigated for its potential use as an antifungal agent and as a fluorescent probe for bioimaging.

properties

IUPAC Name

N-benzyl-N-(cyanomethyl)-2-phenylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O/c21-11-12-24(15-16-7-3-1-4-8-16)20(25)18-13-22-19(23-14-18)17-9-5-2-6-10-17/h1-10,13-14H,12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMKYBMHIMJXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC#N)C(=O)C2=CN=C(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-(cyanomethyl)-2-phenylpyrimidine-5-carboxamide

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